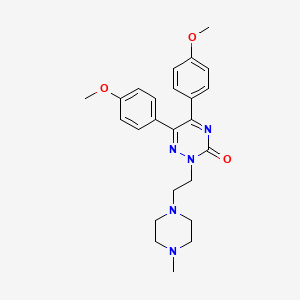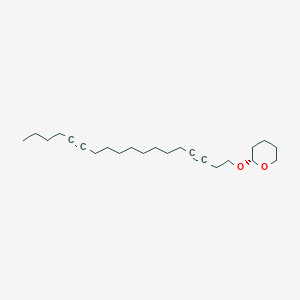
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a complex organic compound featuring a tetrahydropyran ring substituted with an octadecadiynyloxy group. This compound is part of the larger family of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method involves the cyclization of a dienone precursor under specific conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve scalable and stereoselective methods such as the ring-expansion of monocyclopropanated heterocycles. This approach allows for the efficient synthesis of highly functionalized tetrahydropyran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of an octadecadiynyloxy group.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Another related compound with a butynyloxy group.
Uniqueness
The presence of the octadecadiynyloxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Propiedades
Número CAS |
71673-25-1 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(2R)-2-octadeca-3,13-diynoxyoxane |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-14,17-22H2,1H3/t23-/m0/s1 |
Clave InChI |
BOTGQZVOHJCGAU-QHCPKHFHSA-N |
SMILES isomérico |
CCCCC#CCCCCCCCCC#CCCO[C@@H]1CCCCO1 |
SMILES canónico |
CCCCC#CCCCCCCCCC#CCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


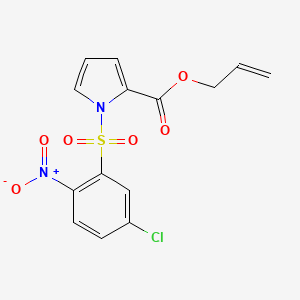
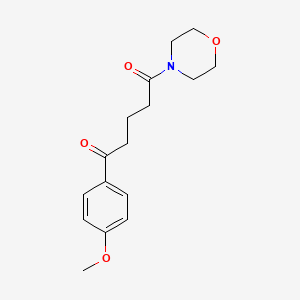
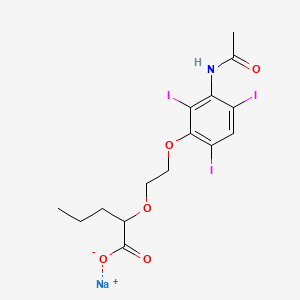
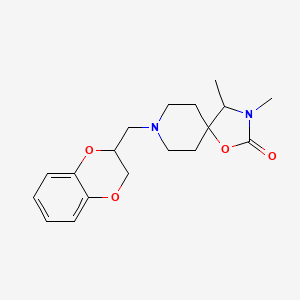
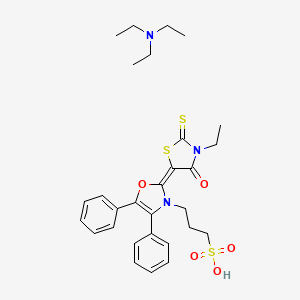
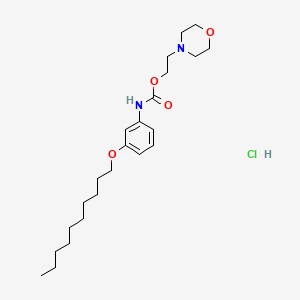

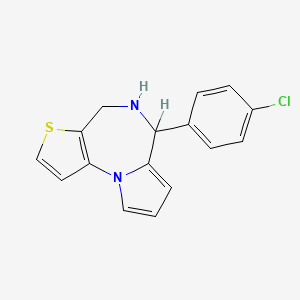
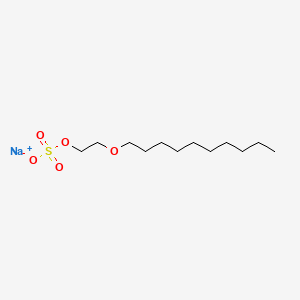
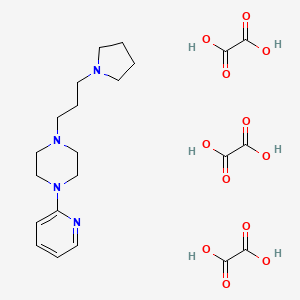
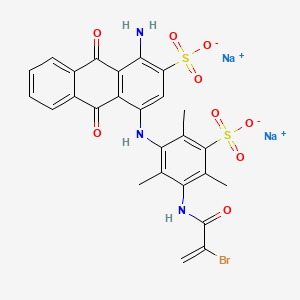
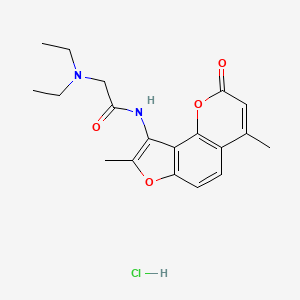
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
